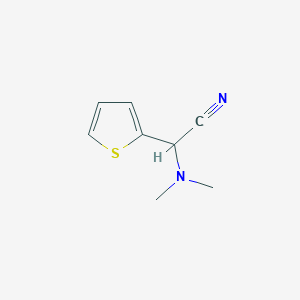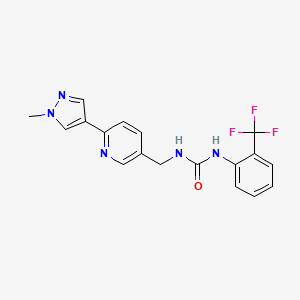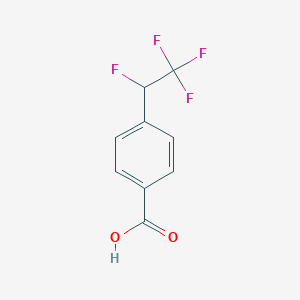![molecular formula C17H12FN5O2S B2553518 3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1421452-47-2](/img/structure/B2553518.png)
3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H12FN5O2S and its molecular weight is 369.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Antibacterial Agents
Researchers have synthesized a variety of substituted thienopyrimidines with potential antibacterial properties. The process involves creating ethyl 2-aminothiophene-3carboxylate, then converting it into Ethyl 2-(ethoxycarbonyl) thiophene-3-carboxylate through reflux with ethyl chloroformate. A key intermediate, 3-(3-chloro-4-fluorophenyl) thieno[2, 3-d]pyrimidine-2, 4(1H, 3H)-dione, is formed by cyclization, followed by nucleophilic substitution with various aromatic amines to yield substituted thienopyrimidines. These compounds were characterized using techniques like MP, TLC, IR, and NMR spectra (More, Chandra, Nargund, & Nargund, 2013).
GnRH Receptor Antagonists for Reproductive Diseases
Thieno[2,3-d]pyrimidine-2,4-diones have been studied as human GnRH receptor antagonists to treat reproductive diseases. The incorporation of a 2-(2-pyridyl)ethyl group and hydrophobic substituents at specific positions on the core structure significantly improved receptor binding activity. One of the top compounds demonstrated a binding affinity of 0.4 nM to the human GnRH receptor, highlighting its potential for therapeutic applications (Guo et al., 2003).
Biological Activities of Polynuclear Heterocycles
A study on the synthesis of azolothienopyrimidines and thienothiazolopyrimidines aimed to produce biologically active compounds. The synthesized thienopyrimidine derivatives showed promising biological activities, including acting as inhibitors of adenosine kinase, platelet aggregation, and exhibiting antileukemia and anticancer activities. This research demonstrates the potential of these compounds in medicinal chemistry (El-Gazzar, Hussein, & Aly, 2006).
Anticancer Activity of Pyrimidinone Derivatives
A comprehensive study synthesized pyrimido[4,5-d]pyrimidine, pyrimidine acetohydrazide, and thieno[3,2-d]pyrimidine-7-carbohydrazide derivatives, investigating their anticancer activity. Introducing biologically active thiophene and pyridine moieties, along with synthesizing Schiff base ligand and its La and Gd complexes, provided insights into their potential anticancer efficacy against human epithelial colorectal adenocarcinoma cells and antibacterial activity against common pathogens (Aly, Taha, El-Deeb, & Alshehri, 2018).
Eigenschaften
IUPAC Name |
6-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2S/c18-12-5-1-2-6-13(12)23-15(24)11-9-20-16(21-14(11)22-17(23)25)19-8-10-4-3-7-26-10/h1-7,9H,8H2,(H2,19,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXAARBJHMGLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2553436.png)

![4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2553438.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553442.png)
![methyl 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2553443.png)




![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}methyl)aniline](/img/structure/B2553455.png)
![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2553456.png)
![Ethyl 4-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2553457.png)
![6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2553458.png)